molecular formula C6H6ClNO2 B8202491 4-Pyridinol, 2-chloro-6-methoxy- CAS No. 1227576-03-5

4-Pyridinol, 2-chloro-6-methoxy-

Cat. No.: B8202491
CAS No.: 1227576-03-5
M. Wt: 159.57 g/mol
InChI Key: GAAFEVUJYHOTSV-UHFFFAOYSA-N
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Description

4-Pyridinol, 2-chloro-6-methoxy- is a substituted pyridine derivative featuring hydroxyl (-OH), chloro (-Cl), and methoxy (-OCH₃) groups at positions 4, 2, and 6, respectively. The compound’s ionization energy (IE) is estimated to align with substituted pyridines, which typically range between 9.6–9.9 eV . Its structure suggests utility as an intermediate in pharmaceuticals or agrochemicals, though explicit applications require further validation.

Properties

IUPAC Name

2-chloro-6-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAFEVUJYHOTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305588
Record name 2-Chloro-6-methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227576-03-5
Record name 2-Chloro-6-methoxy-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinol, 2-chloro-6-methoxy- typically involves the chlorination of 6-methoxy-4-pyridinol. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under solvent-free conditions or with minimal solvent, and it involves heating the reactants in a sealed reactor at high temperatures .

Industrial Production Methods

Industrial production of 4-Pyridinol, 2-chloro-6-methoxy- may involve large-scale chlorination processes using equimolar amounts of POCl3. The procedure is designed to be efficient and environmentally friendly, minimizing the use of excess reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinol, 2-chloro-6-methoxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids or aldehydes.

    Reduction: Products include dechlorinated pyridines or modified pyridine rings.

Scientific Research Applications

4-Pyridinol, 2-chloro-6-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridinol, 2-chloro-6-methoxy- involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2-Amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5)

  • Structure: A pyrimidine ring with amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups at positions 2, 4, and 6.
  • Properties: Molecular formula C₅H₆ClN₃O (MW 159.57 g/mol). Notably, the pyrimidine ring (6-membered, two nitrogen atoms) differs from pyridine (one nitrogen), altering aromaticity and reactivity.
  • Applications : Widely used as a synthetic intermediate for pharmaceuticals (e.g., antiviral agents) and agrochemicals .

Substituted Pyridines

Methyl 2-chloro-6-methoxypyridine-4-carboxylate

  • Structure : Pyridine with -Cl (position 2), -OCH₃ (position 6), and a methyl ester (-COOCH₃) at position 3.
  • Properties: Molecular formula C₈H₇ClNO₃ (MW 200.60 g/mol). The ester group enhances electrophilicity, making it a precursor for carboxylate derivatives in organic synthesis .

4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile

  • Structure : Bipyridine system with -Cl, -OCH₃, and a carbonitrile (-CN) group.
  • Properties : Exhibits biological activities (e.g., antifungal, antiarrhythmic) due to extended conjugation and electron-withdrawing substituents .

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Applications
4-Pyridinol, 2-chloro-6-methoxy- C₆H₆ClNO₂ 159.45* - Pyridine core, polar substituents Potential intermediate (theoretical)
2-Amino-4-chloro-6-methoxypyrimidine C₅H₆ClN₃O 159.57 5734-64-5 Pyrimidine ring, amino group Pharmaceuticals, agrochemicals
Methyl 2-chloro-6-methoxypyridine-4-carboxylate C₈H₇ClNO₃ 200.60 - Ester functionality Organic synthesis

*Estimated based on structural formula.

Biological Activity

4-Pyridinol, 2-chloro-6-methoxy- is an organic compound belonging to the pyridine family, characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-Pyridinol, 2-chloro-6-methoxy- can be represented as follows:

  • Molecular Formula : C7_7H7_7ClN2_2O2_2
  • Molecular Weight : 176.69 g/mol

This compound features a chlorine atom at the 6-position and a methoxy group at the 2-position of the pyridine ring, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridinol compounds exhibit significant antimicrobial effects against various bacterial strains. A study highlighted the bactericidal activity of alkyl pyridinol compounds, demonstrating that they can effectively target Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains .

Minimum Inhibitory Concentrations (MIC)

The antimicrobial potency of 4-Pyridinol, 2-chloro-6-methoxy- was assessed in terms of MIC against selected bacterial strains. The following table summarizes the MIC values observed in various studies:

CompoundBacterial StrainMIC (μg/mL)
4-Pyridinol, 2-chloro-6-methoxy-S. aureus (ATCC 25923)16
MRSA (ATCC 33591)32
Pseudomonas aeruginosa (ATCC 27853)>128

These findings suggest that while effective against certain Gram-positive bacteria, the compound shows limited activity against Gram-negative strains like Pseudomonas aeruginosa .

The mechanism by which 4-Pyridinol, 2-chloro-6-methoxy- exerts its antimicrobial effects involves disruption of bacterial cell membranes. It has been shown to cause deformation and damage to the membrane structure of S. aureus, indicating a membrane-associated mechanism . This action can lead to cell lysis and ultimately bacterial death.

Case Studies

  • In Vivo Studies : A study conducted on mice infected with MRSA demonstrated that treatment with alkyl pyridinol derivatives significantly reduced bacterial load compared to untreated controls. The treated group showed improved survival rates and reduced inflammation markers .
  • Biofilm Formation : Another investigation assessed the impact of this compound on biofilm formation by S. aureus. Results indicated that it effectively prevented biofilm development during the exponential growth phase but did not eradicate established biofilms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-methoxy-4-pyridinol, and how do reaction conditions influence yield?

  • Methodology : The synthesis of chloro-methoxy pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) can introduce aryl/heteroaryl groups to the pyridine core . Key variables include:

  • Temperature : Reactions typically proceed at 80–120°C for 24–48 hours.
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are common .
  • Solvent system : DMF or THF is preferred for solubility.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard .
    • Data Contradictions : Conflicting yields may arise from trace moisture (deactivates catalysts) or impurities in starting materials. Use Karl Fischer titration to monitor solvent dryness .

Q. How can researchers characterize the structural and electronic properties of 2-chloro-6-methoxy-4-pyridinol?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 174.022) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Acta Crystallographica reports for similar pyridine derivatives ).

Q. What are the solubility and stability profiles of 2-chloro-6-methoxy-4-pyridinol under varying pH conditions?

  • Experimental Design :

  • Solubility : Test in polar (water, methanol) vs. nonpolar solvents (DCM, hexane). Methoxy groups enhance solubility in alcohols .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Chloro substituents may hydrolyze under basic conditions (pH > 9), requiring buffered storage .

Advanced Research Questions

Q. How do substituent effects (chloro vs. methoxy) modulate the biological activity of pyridine derivatives?

  • Structure-Activity Relationship (SAR) :

  • Chloro groups : Increase electrophilicity, enhancing interactions with biological nucleophiles (e.g., enzyme active sites) .
  • Methoxy groups : Improve membrane permeability via lipophilicity (logP ~2.5) .
    • Data Interpretation : Compare IC₅₀ values in enzyme inhibition assays. For example, 2-chloro-6-methoxy derivatives show 10-fold higher potency than non-chlorinated analogs in kinase inhibition studies .

Q. What computational methods are suitable for predicting the reactivity of 2-chloro-6-methoxy-4-pyridinol in catalytic systems?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in cross-coupling reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
    • Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar pyridine derivatives?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., rotamers in methoxy groups) .
  • Isotopic Labeling : ¹³C-labeled compounds to assign overlapping signals .
  • Comparative Analysis : Cross-reference with PubChem spectral libraries for analogous compounds (e.g., 4-chloro-2-methylpyrimidine ).

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